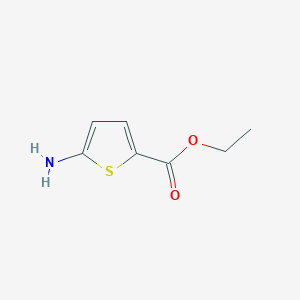

Ethyl 5-aminothiophene-2-carboxylate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 5-aminothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYICWNHUBQXAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for Ethyl 5 Aminothiophene 2 Carboxylate and Analogues

Classical Gewald Reaction: Principles and Mechanistic Insights

The Gewald reaction is a multicomponent reaction that involves the condensation of a carbonyl compound (an aldehyde or ketone), an α-cyanoester (or another activated nitrile), and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. arkat-usa.orgresearchgate.netwikipedia.org Named after its discoverer, Karl Gewald, this one-pot synthesis is a highly convergent and efficient method for constructing the 2-aminothiophene core. researchgate.netwikipedia.org

The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the activated nitrile, such as ethyl cyanoacetate. wikipedia.orgchemrxiv.orgorganic-chemistry.org This initial step, typically catalyzed by a base, forms a stable α,β-unsaturated nitrile intermediate. arkat-usa.orgwikipedia.org

A plausible reaction pathway involves the following key transformations:

Knoevenagel-Cope Condensation: The base abstracts a proton from the active methylene (B1212753) group of the ethyl cyanoacetate, which then attacks the carbonyl carbon of the ketone or aldehyde. thieme-connect.comchemrxiv.org

Michael Addition of Sulfur: The resulting α,β-unsaturated intermediate reacts with sulfur. The base facilitates the addition of sulfur to the carbon alpha to the nitrile group. chemrxiv.org

Cyclization: An intramolecular nucleophilic attack from the sulfur onto the carbon of the nitrile group forms the five-membered thiophene (B33073) ring. chemrxiv.orgevitachem.com

Tautomerization: A final prototropic shift leads to the aromatization of the ring, yielding the 2-aminothiophene product. thieme-connect.comwikipedia.org

Catalysis is fundamental to the Gewald reaction, with bases playing a pivotal role in several mechanistic steps. chemrxiv.org The reaction is traditionally promoted by organic bases such as morpholine (B109124), piperidine, diethylamine (B46881), or triethylamine (B128534), often used in stoichiometric amounts. thieme-connect.comarkat-usa.orgresearchgate.netasianpubs.org

The functions of the base catalyst include:

Promoting Knoevenagel Condensation: The base is required to deprotonate the α-methylene carbon of the activated nitrile, generating the carbanion necessary for the initial condensation with the carbonyl compound. thieme-connect.comchemrxiv.org

Facilitating Sulfur Addition: The base assists in the addition of sulfur to the Knoevenagel adduct. arkat-usa.org

Promoting Cyclization: The base facilitates the ring-closure step leading to the formation of the thiophene ring. arkat-usa.org

Modern variations have explored the use of a wide array of catalysts to improve yields, reduce reaction times, and enhance the environmental friendliness of the process. These include solid base catalysts like sodium aluminate (NaAlO₂), CaO, and KF-alumina, which offer advantages such as cost-effectiveness and ease of recovery. acs.orgderpharmachemica.comresearchgate.net Heterogeneous catalysts like nano-structured Na₂CaP₂O₇ have also been successfully employed, demonstrating good selectivity and activity in aqueous media. iau.ir Furthermore, organocatalysts such as L-proline have been shown to be effective, allowing the reaction to proceed under mild conditions with low catalyst loading. organic-chemistry.orgresearchgate.net

| Catalyst Type | Examples | Key Advantages |

| Organic Bases | Morpholine, Piperidine, Triethylamine arkat-usa.orgresearchgate.net | Classical, well-established catalysts. |

| Inorganic Bases | Na₂CO₃, NaOH, K₃PO₄ arkat-usa.org | Facilitates ylidene-sulfur intermediate formation. |

| Heterogeneous Catalysts | NaAlO₂, CaO, Na₂CaP₂O₇, KF-Alumina acs.orgderpharmachemica.comiau.ir | Recyclable, environmentally friendly, easy work-up. |

| Organocatalysts | L-Proline researchgate.net | Mild conditions, low catalyst loading, high yields. |

| Conjugate Acid-Base Pairs | Piperidinium (B107235) borate (B1201080) thieme-connect.com | Truly catalytic amounts, excellent yields, recyclable. |

Optimizing reaction parameters is crucial for maximizing the yield and purity of Ethyl 5-aminothiophene-2-carboxylate and its analogues. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and reaction time. thieme-connect.comresearchgate.net

Catalyst Loading and Selection: Studies have shown that the amount of catalyst significantly impacts reaction efficiency. For instance, in a model reaction using piperidinium borate, increasing the catalyst loading from 10 mol% to 20 mol% led to complete conversion and a 96% yield in just 20 minutes. thieme-connect.com In the absence of a catalyst, the reaction often fails to proceed. thieme-connect.comiau.ir

Solvent Effects: The choice of solvent can influence reagent solubility and reaction rates. Ethanol (B145695) is often preferred and has been shown to provide higher yields compared to solvents like toluene (B28343) or acetonitrile (B52724), possibly due to the better solubility of sulfur. derpharmachemica.comresearchgate.net Green solvents, such as ethanol/water mixtures, have also been employed to develop more environmentally friendly protocols. thieme-connect.comlookchem.com

Temperature: Temperature is a critical factor. While some reactions are conducted at reflux, derpharmachemica.comresearchgate.net studies have shown that elevated temperatures are often necessary. For example, one optimization study found that at room temperature, only trace amounts of the product were formed even after 24 hours, whereas heating to 100°C significantly improved the yield. thieme-connect.com

Alternative Energy Sources: To reduce long reaction times and improve efficiency, alternative energy sources like microwave irradiation and ultrasound have been successfully applied. wikipedia.orglookchem.comresearchgate.net Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes and increase yields. evitachem.comresearchgate.net

| Parameter | Condition | Observation/Outcome | Reference |

| Catalyst | Piperidinium borate (20 mol%) | Complete conversion in 20 minutes with 96% yield. | thieme-connect.com |

| Catalyst | None | No reaction even after 24 hours. | thieme-connect.com |

| Solvent | Ethanol | Better solvent compared to toluene and acetonitrile for yield. | researchgate.net |

| Solvent | Ethanol/Water (9:1) | Used as a green solvent system with excellent product yields. | thieme-connect.com |

| Temperature | Room Temperature | Only traces of product obtained after 24 hours. | thieme-connect.com |

| Temperature | 100 °C | Significantly improved reaction rate and yield. | thieme-connect.com |

| Energy Source | Microwave Irradiation | Reduces reaction times from hours to minutes; improves yields. | wikipedia.orgevitachem.com |

Advanced and Alternative Synthetic Routes

While the classical Gewald reaction is robust, research has continued to focus on developing more efficient and versatile synthetic strategies. These advanced routes often aim to simplify procedures, improve atom economy, and expand the scope of accessible analogues.

The Gewald reaction is inherently a one-pot, three-component assembly. organic-chemistry.orgresearchgate.net Many "advanced" strategies are, in fact, modifications of the original protocol designed to improve its efficiency and environmental profile. These one-pot syntheses are prized for minimizing the number of synthetic steps and purification procedures, thereby saving time and resources. researchgate.netnih.gov

For example, an efficient one-pot protocol utilizes triethylamine in water at room temperature, which allows for the spontaneous precipitation of the 2-aminothiophene products, simplifying isolation to a simple filtration. lookchem.com Another approach involves a four-component reaction catalyzed by L-proline to synthesize more complex coumarin-fused 2-aminothiophenes. nih.gov The use of biocatalysts, such as bovine serum albumin (BSA), has also been reported for one-pot Gewald reactions, highlighting a move towards greener catalytic systems. researchgate.net These strategies underscore the adaptability of the one-pot approach in synthesizing a diverse library of thiophene derivatives. organic-chemistry.orgresearchgate.netlookchem.com

An alternative and novel approach to highly functionalized aminothiophenes bypasses the traditional Gewald components. One such method involves the one-pot sequential reaction of α-lithiated alkoxyallenes with isothiocyanates and alkyl 2-bromoacetates. researchgate.net

This process proceeds rapidly (within 30–45 minutes) and involves the in situ formation and subsequent intramolecular cyclization of an alkyl 2-[(2-alkoxybuta-2,3-dienimidoyl)sulfanyl]acetate intermediate. researchgate.net This strategy provides a direct route to alkyl 4-alkoxy-5-amino-3-methylthiophene-2-carboxylates, which are structurally complex analogues of the target compound. researchgate.net This method demonstrates a significant departure from the sulfur-and-carbonyl-based approach of the Gewald reaction, offering a unique pathway for constructing the aminothiophene core with a different substitution pattern.

Reductive Pathways (e.g., from Nitrothiophene Precursors)

A key strategy for the synthesis of aminothiophenes involves the reduction of corresponding nitrothiophene precursors. This approach is particularly useful for introducing an amino group at a specific position on the thiophene ring when the corresponding nitro-substituted intermediate is readily accessible.

One relevant example is the synthesis of methyl 3-aminothiophene-2,5-dicarboxylate, a close analogue of the target compound. This synthesis starts from dimethyl 3-nitrothiophene-2,5-dicarboxylate, which can be prepared in multigram quantities by the nitration of dimethyl thiophene-2,5-dicarboxylate using a mixture of concentrated nitric and sulfuric acids. mdpi.com The subsequent reduction of the nitro group is effectively carried out using hydrogen gas with a Palladium (Pd) catalyst to yield the desired amino-substituted thiophene. mdpi.com While this specific literature example details the synthesis of the methyl ester, the same principle is applicable for the synthesis of the ethyl ester, this compound, by starting with the corresponding diethyl thiophene-2,5-dicarboxylate.

In some cases, the presence of certain reagents can inadvertently lead to the reduction of a nitro group. For instance, when treating dimethyl 3-nitrothiophene-2,5-dicarboxylate with mercaptans in the presence of potassium carbonate, a reduction of the nitro group was observed, leading to the formation of methyl 3-aminothiophene-2,5-dicarboxylate alongside the expected disulfide byproducts. mdpi.com

Other Cyclization and Derivatization Approaches

Beyond reductive pathways, various cyclization and derivatization reactions provide access to the 2-aminothiophene scaffold. One notable method involves the cyclization of functionalized alkynes. These processes can construct the thiophene ring in a single, regiospecific step, often with high atom economy. mdpi.com For example, palladium-catalyzed cyclization reactions of S-containing alkyne substrates have been developed, which can be performed in conventional organic solvents or unconventional media like ionic liquids, allowing for catalyst recycling. mdpi.com

Derivatization of existing complex thiophene systems is another powerful tool. For instance, Ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate can be subjected to various heterocyclization reactions. researchgate.net It can be treated with reagents like carbon disulfide and halo compounds to yield bisthiazole and bisthiolane derivatives, or with 2,5-dimethoxytetrahydrofuran (B146720) to produce the corresponding 3,4-dipyrrol-1-ylthienothiophene. researchgate.net These subsequent modifications showcase the versatility of the aminothiophene core in building more complex heterocyclic systems.

Green Chemistry Approaches in 2-Aminothiophene Synthesis

In response to growing environmental concerns and the demand for sustainable chemical processes, green chemistry principles have been increasingly applied to the synthesis of 2-aminothiophenes. nih.govscribd.com These methodologies focus on minimizing pollution and energy consumption by employing eco-friendly solvents, alternative energy sources, and efficient catalysts. scribd.comnih.gov

Solvent-Free Reaction Conditions

A significant advancement in green synthesis is the development of solvent-free reaction conditions, which eliminate the use of often hazardous and volatile organic solvents. psu.edu The Gewald reaction, a multicomponent reaction that is one of the most common methods for preparing 2-aminothiophenes, has been successfully adapted to solvent-free protocols. psu.edumdpi.com

These reactions can be carried out by simply stirring the components (a ketone, an activated nitrile, and elemental sulfur) with a base catalyst like morpholine at room temperature. psu.edu Another approach utilizes mechanochemistry, where high-speed ball milling provides the energy to drive the reaction under solvent-free and aerobic conditions. mdpi.com Furthermore, ultrasound has been employed to accelerate the Gewald reaction under solventless conditions, offering mild reaction conditions and good yields in significantly reduced reaction times compared to silent (non-sonicated) methods. researchgate.net

| Method | Conditions | Typical Reaction Time | Yield Range | Reference |

|---|---|---|---|---|

| Stirring | Room Temperature, Morpholine Catalyst | 14-25 hours | 51-82% | psu.edu |

| Ultrasound | 40 kHz, Morpholine Catalyst | 20-80 minutes | 40-78% | researchgate.net |

| Ball Milling | High Speed Ball Milling, Catalytic Base | Variable | Moderate | mdpi.com |

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in green chemistry, significantly enhancing reaction rates and, in many cases, improving selectivity. psu.eduorganic-chemistry.org The application of microwave-assisted organic synthesis (MAOS) to the Gewald reaction has demonstrated a dramatic reduction in process time from hours to minutes. scholarsresearchlibrary.com

In a typical microwave-assisted Gewald reaction, the reactants are mixed in a suitable solvent (often ethanol) with a catalyst and irradiated for a short period. organic-chemistry.org For example, the synthesis of 5-substituted-2-aminothiophenes from arylacetaldehydes, an activated nitrile, sulfur, and morpholine was achieved in just 20 minutes at 70°C, compared to 4 hours using conventional heating. organic-chemistry.org This rapid and efficient heating often leads to higher yields and purities, with many products crystallizing directly from the reaction mixture, simplifying purification. organic-chemistry.org Solvent-free microwave-assisted conditions have also been developed, further enhancing the green credentials of this method. researchgate.net

| Compound Type | Method | Reaction Time | Reference |

|---|---|---|---|

| 5-Substituted-2-aminothiophenes | Conventional Heating | 4 hours | organic-chemistry.org |

| Microwave Irradiation | 20 minutes | organic-chemistry.org | |

| 2-Amino-3-carboxamido-thiophenes | Conventional Heating | 8-10 hours | |

| Microwave Irradiation | 8-10 minutes |

Catalyst Design for Sustainable Production

The design and use of efficient, recyclable, and environmentally benign catalysts are central to sustainable chemical production. For the synthesis of 2-aminothiophenes, research has focused on replacing traditional homogeneous bases with solid, reusable catalysts.

Several inexpensive and eco-friendly catalysts have been identified for the Gewald reaction:

Sodium Aluminate (NaAlO₂) : This easily available solid base has been used as an effective and recyclable catalyst for the synthesis of substituted 2-aminothiophenes under mild conditions. researchgate.netscribd.com The catalyst can be recovered and reused multiple times without a significant loss of performance. researchgate.net

Zinc Oxide (ZnO) Nanoparticles : Nano-ZnO has been shown to be an efficient catalyst for the Gewald reaction, affording a variety of 2-aminothiophenes in good yields. nih.gov

Calcium Oxide (CaO) : As a cheap and readily available alkaline earth metal oxide, CaO has demonstrated its potential to effectively catalyze the one-pot multicomponent Gewald reaction, leading to good yields of the desired products. derpharmachemica.com

Industrial Scale-Up Considerations and Process Optimization in Synthesis

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of process optimization to ensure safety, cost-effectiveness, and sustainability. The Gewald reaction, being a one-pot, multicomponent synthesis, is inherently advantageous for large-scale production due to its process economy and convergence. psu.edu

Key considerations for industrial scale-up include:

Reaction Conditions : Optimizing temperature, pressure, and reaction time is crucial. The shift towards green methodologies like solvent-free psu.edu or microwave-assisted protocols organic-chemistry.org can offer significant advantages. Solvent-free processes reduce the costs and environmental impact associated with solvent purchase, handling, and disposal.

Catalyst Selection : The use of inexpensive, robust, and recyclable solid catalysts such as CaO or NaAlO₂ is highly desirable for industrial applications. scribd.comderpharmachemica.com This minimizes catalyst waste and simplifies the downstream purification process, as the catalyst can be easily removed by filtration.

Purification : Developing efficient purification methods is critical. Procedures that allow the product to crystallize directly from the reaction mixture are ideal as they reduce the need for energy-intensive and solvent-heavy techniques like column chromatography. psu.eduorganic-chemistry.org

Process optimization focuses on maximizing yield and purity while minimizing energy consumption, reaction time, and waste generation, thereby aligning the synthesis with the economic and environmental demands of modern industrial chemistry. psu.edu

Iii. Chemical Reactivity and Derivatization Pathways

Reactivity of the Amino Group (C-5 Position)

The lone pair of electrons on the nitrogen atom of the primary amino group at the C-5 position makes it nucleophilic. This nucleophilicity is the basis for its most common and synthetically useful reactions.

Nucleophilic Substitution Reactions

The amino group readily participates in reactions where it acts as a nucleophile, attacking electrophilic centers. This fundamental reactivity underlies the acylation, alkylation, and imination reactions discussed below. While not a substitution on the amino group itself, the group functions as the key nucleophilic component in these substitution reactions. For instance, in acylation, the nitrogen atom attacks the carbonyl carbon of an acylating agent, leading to the substitution of a leaving group.

Acylation and Alkylation Reactions

The nucleophilic amino group can be readily acylated or alkylated. Acylation typically involves reacting the compound with acyl chlorides, anhydrides, or other activated carboxylic acid derivatives. These reactions result in the formation of an amide linkage. For example, derivatives of ethyl 5-aminothiophene-2-carboxylate have been synthesized where the amino group is functionalized with a morpholinoacetyl group, demonstrating its accessibility for acylation. spectrabase.com

Alkylation reactions, while less common in the surveyed literature for this specific compound, would proceed by the nucleophilic attack of the amino group on an alkyl halide or other alkylating agent.

Formation of Schiff Bases and Related Imines

A prominent reaction pathway for the amino group of this compound and its analogs is the condensation with aldehydes and ketones to form Schiff bases (or imines). This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov

The reaction of 2-aminothiophene derivatives with salicylaldehyde, for instance, is a well-documented method to produce the corresponding Schiff bases. ic.ac.uk This transformation is often carried out by refluxing the reactants in ethanol (B145695) with a catalytic amount of a strong acid like H₂SO₄. ic.ac.uk

| Reactant 1 (Aminothiophene) | Reactant 2 (Aldehyde) | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Ethyl 2-aminothiophene-3-carboxylate derivative | Salicylaldehyde | Ethanol, H₂SO₄ (cat.), Reflux 3-4h | Schiff Base | ic.ac.uk |

Reactivity of the Ethyl Ester Group (C-2 Position)

The ethyl ester group at the C-2 position is an electrophilic site, susceptible to attack by nucleophiles at the carbonyl carbon. Its reactivity allows for several important transformations.

Hydrolysis and Ester Exchange Reactions

The ethyl ester can undergo hydrolysis under either acidic or basic conditions to yield the corresponding 5-aminothiophene-2-carboxylic acid. Base-catalyzed hydrolysis, or saponification, is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidic workup to protonate the resulting carboxylate salt.

Transesterification is another key reaction, allowing for the conversion of the ethyl ester into other alkyl esters. This is generally accomplished by reacting the compound with a different alcohol in the presence of an acid or base catalyst. organic-chemistry.org For example, refluxing in methanol (B129727) with a catalytic amount of acid would be expected to produce mthis compound.

Reduction Reactions to Alcohol Derivatives

The ester group can be reduced to a primary alcohol, yielding (5-aminothiophen-2-yl)methanol. This transformation requires a strong reducing agent, as milder agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. libretexts.orgucalgary.ca

Amidation Reactions and Hydrazide Formation

The presence of a primary amino group and an ethyl ester functional group makes this compound a versatile precursor for the synthesis of various derivatives through amidation and hydrazide formation.

The primary amine at the C5 position readily undergoes acylation with various acylating agents, such as acid chlorides or anhydrides, to yield the corresponding N-substituted amides. For instance, treatment of 2-aminothiophene-3-carboxylic acid esters with reagents like 5-chloropentanoyl chloride results in the formation of the corresponding N-acylated products. nih.gov This reactivity is fundamental in building more complex molecular architectures, where the newly formed amide bond can serve as a linker or participate in subsequent cyclization reactions. nih.govnih.gov The reaction of N-(4-acetylphenyl)-2-chloroacetamide with various precursor molecules in the presence of sodium ethoxide is a key step in synthesizing a range of thiophene-2-carboxamide derivatives. nih.gov

Furthermore, the ethyl ester at the C2 position can be converted into the corresponding hydrazide. This transformation is typically achieved by reacting the ester with hydrazine (B178648) hydrate, often under reflux conditions. The resulting 5-aminothiophene-2-carbohydrazide is a valuable intermediate, as the hydrazide moiety can react with a variety of electrophiles to form hydrazones or be used as a building block for the synthesis of other heterocyclic systems.

These transformations are summarized in the table below:

| Reaction Type | Reagent Example | Functional Group Reacting | Product Type |

| Amidation | Acyl Chloride (R-COCl) | 5-Amino group | N-(2-(ethoxycarbonyl)-5-thienyl)amide |

| Amidation | N-(4-acetylphenyl)-2-chloroacetamide | 5-Amino group | Thiophene-2-carboxamide derivative nih.gov |

| Hydrazide Formation | Hydrazine Hydrate (N₂H₄·H₂O) | 2-Ethyl carboxylate group | 5-Aminothiophene-2-carbohydrazide |

Electrophilic and Nucleophilic Substitutions on the Thiophene (B33073) Ring

The thiophene ring in this compound is electron-rich due to the electron-donating effect of the amino group, which influences its reactivity towards substitution reactions. While the amino group activates the ring for electrophilic substitution, the thiophene scaffold itself is more susceptible to nucleophilic substitution than corresponding benzene (B151609) analogues, a reactivity that is further enhanced by the presence of electron-withdrawing groups. uoanbar.edu.iq

The peripheral C3 and C4 positions on the thiophene ring are available for functionalization via electrophilic substitution. The strong activating and ortho-, para-directing nature of the amino group at C5 preferentially directs incoming electrophiles to the C4 position. However, gaining insight into the precise mechanisms and regioselectivity of electrophilic substitution on N,N-disubstituted 2-aminothiophenes can be complex. researchgate.net

Nucleophilic aromatic substitution (SNAr) is also a significant pathway for modifying the thiophene ring, particularly when a suitable leaving group is present and the ring is activated by electron-withdrawing substituents. researchgate.netnih.gov For instance, studies on 2-L-5-nitrothiophenes (para-like isomers) with various amines have shown that these reactions proceed via a stepwise addition-elimination mechanism, forming a Meisenheimer-like intermediate. nih.govnih.gov The rate of these substitutions is influenced by the solvent, with ionic liquids sometimes accelerating the reaction compared to conventional solvents. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds on the thiophene ring, enabling the synthesis of complex aryl- and vinyl-substituted thiophenes. mdpi.com The Suzuki-Miyaura coupling is particularly prevalent for this purpose. wikipedia.orglibretexts.org This reaction typically involves the coupling of a halogenated thiophene derivative with an organoboron species, such as an aryl boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org

For example, 5-bromothiophene-2-carboxylic acid and its esters are common starting materials for Suzuki reactions, coupling with various arylboronic acids to yield 5-arylthiophene-2-carboxylate derivatives. nih.govmdpi.com The choice of catalyst, base, and solvent system is crucial for achieving high yields. nih.govmdpi.com Similarly, the Heck reaction allows for the arylation or vinylation of the thiophene ring by coupling a halo-thiophene with an alkene. jyu.filu.senih.govorganic-chemistry.org

The table below summarizes key cross-coupling reactions applied to thiophene derivatives.

| Reaction Name | Reactant 1 (Thiophene) | Reactant 2 | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura Coupling | 5-Bromo-thiophene derivative nih.govmdpi.com | Aryl boronic acid nih.gov | Pd(PPh₃)₄ / K₃PO₄ nih.gov | 5-Aryl-thiophene derivative nih.gov |

| Heck Coupling | Bromo-thiophene derivative | Alkene (e.g., Styrene) | PdCl₂(L) complex jyu.filu.se | 5-Vinyl-thiophene derivative |

Iv. Spectroscopic and Structural Characterization Methodologies

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile or non-volatile compounds like Ethyl 5-aminothiophene-2-carboxylate. In studies of related compounds, such as Ethyl 2-amino-4-methylthiophene-3-carboxylate, ESI-MS has been effectively used to identify the protonated molecular ion. iucr.orgiucr.org For Ethyl 2-amino-4-methylthiophene-3-carboxylate (C₈H₁₁NO₂S), the calculated molecular mass is 185.05 amu, and the ESI-MS analysis correspondingly shows a prominent [M+H]⁺ peak at an m/z of 186.15. iucr.orgiucr.org

Applying this to the target compound, this compound (C₇H₉NO₂S), which has a calculated molecular weight of 171.22 g/mol , one would anticipate observing a protonated molecular ion [M+H]⁺ at m/z 172 in its positive-ion ESI-mass spectrum. nih.gov This technique confirms the molecular weight and provides the initial, crucial piece of data for structural confirmation.

Table 1: ESI-MS Data for a Structural Isomer

| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify individual components of a mixture. For derivatives of this compound, GC-MS provides valuable information on fragmentation patterns, which aids in structural elucidation. For instance, the GC-MS data available for Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate in the NIST library shows a spectrum with 119 total peaks. nih.gov The most prominent peaks (top three) are observed at specific m/z values, which correspond to the most stable fragments formed upon electron ionization. nih.gov Mass spectral data for various 2-aminothiophenes are often obtained using instruments like the Thermo Scientific Corporation DSQ II mass spectrometer.

Table 2: Exemplary GC-MS Data for a Related Thiophene (B33073) Derivative

| Compound Name | Library | Total Peaks | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |

|---|

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for this compound is not detailed in the provided context, extensive studies on closely related 2-aminothiophene derivatives provide significant insight into the expected structural features.

For example, derivatives such as Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate and Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate have been analyzed. nih.govresearchgate.net These studies reveal that such compounds typically crystallize in monoclinic or triclinic systems. nih.govresearchgate.net The precise cell parameters are highly sensitive to the nature and orientation of substituents on the thiophene ring. nih.govresearchgate.net

Table 3: Crystallographic Data for Selected Aminothiophene Carboxylate Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

|---|---|---|---|---|---|---|---|

| 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene | Monoclinic | P2₁/c | 8.1344 | 13.7392 | 11.4704 | 100.769 | researchgate.net |

| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Monoclinic | P2₁/c | 7.5397 | 8.4514 | 16.7058 | 94.465 | nih.gov |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The stability of the crystal lattice in aminothiophene carboxylates is predominantly governed by a network of intermolecular interactions, with hydrogen bonding playing a central role. The amino group (-NH₂) serves as a hydrogen bond donor, while the carbonyl oxygen of the ester group acts as an acceptor.

In the crystal structure of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, both intra- and intermolecular N-H···O hydrogen bonds are observed, which stabilize the molecular conformation and link molecules together. nih.gov Similarly, studies on Ethyl 2-amino-4-methylthiophene-3-carboxylate reveal that molecules form dimers through N-H···S and N-H···O bonds, which are then linked into chains. iucr.orgiucr.org Weak C-H···O and C-H···π interactions are also frequently observed, further consolidating the crystal packing. researchgate.netnih.gov In some derivatives, C-H···N interactions also contribute to the stability of the crystal packing. researchgate.net These interactions collectively dictate the supramolecular architecture of the compound in its solid state.

Conformational Analysis and Molecular Geometry

The molecular geometry of aminothiophene carboxylates is characterized by the near-planarity of the thiophene ring. nih.govresearchgate.net X-ray diffraction studies on derivatives show that the substituents, particularly the ethyl carboxylate group, tend to be nearly coplanar with the thiophene ring. For Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, the dihedral angle between the mean plane of the thiophene ring and the ethoxycarbonyl group is reported to be just 0.68°. researchgate.net

The conformation is often stabilized by intramolecular hydrogen bonds, such as an N-H···O interaction between the amino group and the carbonyl oxygen, which forms a stable six-membered ring motif known as an S(6) ring. nih.govresearchgate.net The orientation of the ethyl group and other substituents can vary, leading to different crystal packing arrangements. For instance, in one derivative, the carboxyl group is slightly deviated from the plane of the thiophene ring. nih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This experimental data is compared against the theoretical values calculated from the compound's molecular formula to validate its empirical formula and assess its purity.

For this compound, the molecular formula is C₇H₉NO₂S, with a molecular weight of 171.22 g/mol . nih.gov The theoretical elemental composition can be calculated as a benchmark for experimental validation.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 49.11% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.30% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.18% |

| Oxygen | O | 16.00 | 2 | 32.00 | 18.69% |

V. Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Ethyl 5-aminothiophene-2-carboxylate and related compounds, DFT calculations are instrumental in predicting a range of molecular properties. nih.govdntb.gov.uanih.gov

DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), are used to determine the most stable conformation (the optimized molecular geometry) of aminothiophene derivatives by finding the minimum energy state. nih.gov This process predicts key structural parameters, including bond lengths, bond angles, and dihedral angles. researchgate.net For instance, studies on the closely related compound Methyl-3-aminothiophene-2-carboxylate have utilized DFT to understand its geometry. mdpi.com Theoretical calculations on similar structures have shown good agreement between the predicted bond parameters and those determined experimentally via single-crystal X-ray diffraction. nih.govresearchgate.net

Furthermore, these calculations are used to predict vibrational frequencies. The theoretical vibrational spectra are often compared with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy to assign specific vibrational modes, such as the stretching and bending of C-H, N-H, and C=O bonds. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity. mdpi.commdpi.com

In a computational study of Methyl-3-aminothiophene-2-carboxylate, a close analog, the HOMO-LUMO gap was calculated to be approximately 4.537 eV, suggesting high chemical reactivity. mdpi.com Analysis of the orbital composition revealed that both HOMO and LUMO were primarily delocalized over the thiophene (B33073) ring. mdpi.com The nitrogen atom of the amino group contributed significantly to the HOMO, while the carbon atoms of the carboxyl group had a notable contribution to the LUMO. mdpi.com Similar analyses on other aminothiophene derivatives also emphasize that the charge transfer within the molecule can be understood through these orbitals. nih.gov

| Compound Studied | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Key Finding | Reference |

|---|---|---|---|---|---|

| Methyl-3-aminothiophene-2-carboxylate | Not specified | Not specified | ~4.537 | Low kinetic stability and high chemical reactivity implied. | mdpi.com |

| Thiophene-2-carboxamide derivatives (amino substituted) | -5.58 to -5.91 | -1.99 to -2.73 | 3.11 - 3.83 | Amino derivatives showed a higher energy gap compared to methyl-substituted derivatives. | nih.gov |

| Thiophene Carboxamide derivative 2b | -0.2013 | -0.0681 | -0.13 | A very low energy gap suggests high reactivity. | mdpi.com |

| Thiophene Carboxamide derivative 2e | -0.2091 | -0.0554 | -0.15 | A higher energy gap compared to 2b, suggesting slightly lower reactivity. | mdpi.com |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govmdpi.com The MEP map illustrates regions of different electrostatic potential on the van der Waals surface.

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In studies of Methyl-3-aminothiophene-2-carboxylate, the most negative potential is typically found near the oxygen atom of the carboxyl group. mdpi.com

Positive Regions (Blue): These areas are electron-poor and indicate sites for potential nucleophilic attack. mdpi.com

Neutral Regions (Green): These areas represent regions of near-zero potential.

By analyzing the MEP surface, researchers can identify the molecule's reactive sites and understand its intermolecular interaction patterns, such as hydrogen bonding. mdpi.com

Molecular Dynamics Simulations and Conformational Searching

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For derivatives of this compound, MD simulations are particularly useful for understanding the stability of ligand-protein complexes derived from molecular docking studies. mdpi.com

By simulating the complex in a dynamic environment (often mimicking physiological conditions), researchers can assess its stability. mdpi.com A key parameter analyzed is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein backbone or ligand atoms from their initial docked position over the course of the simulation. A stable RMSD plot over time suggests a stable binding interaction. mdpi.com Such simulations provide a more dynamic and realistic view of the binding event than static docking alone. mdpi.comnih.gov These studies can confirm the stability of binding modes and refine the understanding of intermolecular interactions within the active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that relate the chemical structure of a series of compounds to their biological activity. For derivatives of this compound, QSAR models are developed to predict their activity and guide the design of new, more potent analogs. nih.govnih.govbenthamdirect.comresearchgate.net

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric, or topological. nih.govresearchgate.net A mathematical equation is then generated to correlate these descriptors with the observed biological activity (e.g., anti-inflammatory, anti-HCV, or anticancer activity). nih.govbenthamdirect.com

For example, QSAR studies on thiophene analogs have revealed that electronic properties like the energy of the LUMO (ELUMO) and dipole moment play a dominant role in modulating anti-inflammatory activity. nih.gov Similarly, other studies have used descriptors like molecular connectivity and Hammett constants to model the anti-HCV potency of thiophene derivatives. benthamdirect.com The resulting QSAR models can establish a pharmacophore, highlighting the key structural features required for activity, and can be used to predict the potency of novel, unsynthesized compounds. nih.gov

Molecular Docking Investigations of Ligand-Target Interactions (Mechanistic focus, excluding clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govjuniperpublishers.com For derivatives of this compound, docking studies are crucial for elucidating the potential mechanism of action at a molecular level by identifying plausible binding modes within the active site of a biological target. nih.govbohrium.com

In these investigations, derivatives are computationally placed into the binding pocket of a target protein with a known 3D structure. The software then calculates a binding score or binding energy, which estimates the binding affinity. nih.gov Analysis of the docked pose reveals specific intermolecular interactions, such as:

Hydrogen Bonds: Key interactions with amino acid residues like Lysine or Aspartate. juniperpublishers.com

Hydrophobic Interactions: Engagement with nonpolar residues in the active site. mdpi.com

Pi-Pi Stacking: Interactions between the aromatic thiophene ring and aromatic amino acid side chains.

Studies have docked thiophene derivatives into various enzymes, including lactate (B86563) dehydrogenase (an anticancer target), cyclin-dependent kinase 2 (CDK2), and bacterial enzymes, to understand their inhibitory potential. nih.govjuniperpublishers.comresearchgate.netcolab.ws The results provide valuable mechanistic insights into how these compounds might exert their biological effects and offer a rational basis for designing derivatives with improved binding affinity. mdpi.com

Enzyme Inhibition Mechanism Prediction

Computational docking studies are pivotal in predicting how a ligand, such as an aminothiophene derivative, might bind to a specific enzyme's active site. These simulations calculate the binding affinity and visualize the interactions that stabilize the ligand-enzyme complex, offering a prediction of the inhibition mechanism.

Studies on various thiophene carboxylate and carboxamide derivatives have demonstrated their potential as enzyme inhibitors. For instance, molecular docking of ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate derivatives against Glucosamine-6-phosphate (GlcN-6-P) synthase, an enzyme crucial for fungal cell wall synthesis, has been performed. These studies help in understanding the structural requirements for effective inhibition. The binding energy, inhibition constant, and intermolecular energy are key parameters calculated to assess the inhibitory potential. researchgate.net

Similarly, other thiophene-based compounds have been evaluated as inhibitors of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione (B108866) S-transferase (GST). researchgate.net Molecular docking analyses of these compounds have revealed key interactions, such as hydrogen bonding and π-π stacking, within the enzyme active sites, correlating well with experimental inhibition data. researchgate.net For example, thiophene-2-carboxamide derivatives have shown significant binding scores with proteins like PDB ID: 2AS1, with interactions including hydrogen bonds with amino acid residues such as Proline and π-π stacking with Tryptophan and Histidine. nih.gov

The predicted binding affinities and interactions for a selection of thiophene derivatives with various enzymes are summarized below, providing a model for the potential interactions of this compound.

| Compound Derivative | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Inhibition Mechanism |

|---|---|---|---|---|

| Ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate Derivative (NR3) | GlcN-6-P Synthase | -9.1 | Not Specified | Competitive Inhibition |

| Ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate Derivative (NR6) | GlcN-6-P Synthase | -9.4 | Not Specified | Competitive Inhibition |

| 3-Hydroxy Thiophene-2-carboxamide Derivative (3a) | Protein (PDB: 2AS1) | -8.17 | Pro 145 | Hydrogen Bonding |

| 3-Hydroxy Thiophene-2-carboxamide Derivative (3b) | Protein (PDB: 2AS1) | -9.33 | Ser 8, Trp 51, His 175 | π-H and π-π Stacking |

| 2-Ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F) | S. Typhi Enzyme (PDB: 5ztj) | -7.9 | Not Specified | Competitive Inhibition |

Receptor Binding Profiling

Theoretical modeling is also employed to predict the binding profile of aminothiophene derivatives with various physiological receptors. This is crucial for drug discovery, as it helps identify potential therapeutic targets and understand structure-activity relationships (SAR).

For example, computational studies on a closely related compound, Methyl-3-aminothiophene-2-carboxylate, have been conducted to understand its intermolecular interactions, which are fundamental to receptor binding. mdpi.com These studies utilize methods like Density Functional Theory (DFT) and Hirshfeld surface analysis to map out electrostatic potential and identify regions of the molecule likely to engage in hydrogen bonding and other non-covalent interactions with a receptor's binding pocket. mdpi.com The amino and carboxyl groups are consistently identified as key participants in these interactions. mdpi.com

While a specific receptor binding profile for this compound is not available, the computational analysis of its structural analogs suggests it would likely interact with receptors through hydrogen bonds involving its amino group and the ester moiety. The thiophene ring itself can participate in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a receptor binding site.

The table below outlines the types of interactions predicted for aminothiophene carboxylate structures based on computational studies of related molecules.

| Molecular Feature | Predicted Interaction Type | Potential Interacting Receptor Residues |

|---|---|---|

| Amino Group (-NH2) | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine |

| Ester Carbonyl (C=O) | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Tyrosine |

| Thiophene Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tryptophan, Tyrosine, Leucine, Valine |

| Ethyl Group | Hydrophobic Interactions | Alanine, Leucine, Isoleucine, Valine |

Reaction Mechanism Elucidation through Computational Approaches

The synthesis of 2-aminothiophenes often proceeds via the Gewald reaction. nih.gov Computational studies on related synthetic pathways, such as the formation of thiophene-2-carboxamide derivatives, have detailed the mechanistic steps. nih.gov These studies propose the initial formation of a sulfide (B99878) intermediate through the substitution of a chlorine atom from a chloroacetamide derivative by a mercaptoacrylate reagent. nih.gov This is followed by an intramolecular cyclization, where the nucleophilic addition of a methylene (B1212753) group to a carbonyl function occurs, and the reaction terminates with the elimination of a water or alcohol molecule to yield the thiophene ring. nih.govnih.gov

DFT calculations can determine the activation energies for each step, helping to identify the rate-determining step and optimize reaction conditions. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. For instance, a small HOMO-LUMO gap suggests high chemical reactivity. nih.govmdpi.com Computational studies on Methyl-3-aminothiophene-2-carboxylate have indicated a low kinetic stability and high chemical reactivity based on its HOMO-LUMO gap, which is a characteristic that likely extends to its ethyl ester analog. mdpi.com

Vi. Research Applications of Ethyl 5 Aminothiophene 2 Carboxylate and Its Derivatives Strictly Excluding Prohibited Information

Role as a Key Synthetic Intermediate in Medicinal Chemistry Research

The thiophene (B33073) ring is a privileged scaffold in medicinal chemistry, and derivatives of Ethyl 5-aminothiophene-2-carboxylate serve as crucial intermediates in the quest for new therapeutic agents. nih.gov The presence of both an amino group and an ester functionality on the thiophene core allows for a variety of chemical modifications, enabling the construction of complex molecular architectures. derpharmachemica.com

Researchers have extensively utilized this compound and its analogues to construct novel heterocyclic scaffolds with potential therapeutic applications. These scaffolds form the core structures of new molecules designed to interact with specific biological targets.

One prominent area of investigation is the synthesis of fused heterocyclic systems. For instance, Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a derivative of the title compound, has been used as a precursor for the synthesis of thienopyrimidines. mdpi.com These fused ring systems are of interest for their potential as anticancer agents. The synthesis involves the cyclization of the aminothiophene derivative to form a pyrimidine (B1678525) ring fused to the thiophene core. mdpi.com

Another example is the synthesis of thiophene-arylamide derivatives, which have shown promise as potent antimycobacterial agents. nih.gov In these studies, the aminothiophene core is coupled with various aryl carboxylic acids to generate a library of compounds for biological screening. nih.gov The versatility of the aminothiophene starting material allows for systematic modifications of the aryl portion to explore structure-activity relationships. nih.gov

Furthermore, derivatives of this compound have been employed in the green synthesis of novel oxazole-containing compounds. cbccollege.inresearchgate.net These thiophene-oxazole hybrids are being investigated for a range of biological activities, including antimicrobial properties. cbccollege.inresearchgate.net The synthesis can be carried out using environmentally friendly methods such as microwave irradiation. cbccollege.inresearchgate.net

The following table summarizes some of the novel scaffolds synthesized from this compound derivatives and their potential therapeutic areas.

| Scaffold | Starting Derivative | Potential Therapeutic Area |

| Thienopyrimidines | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Anticancer |

| Thiophene-arylamides | Aminothiophene intermediates | Antimycobacterial |

| Thiophene-oxazoles | Ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate | Antimicrobial |

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. Derivatives of this compound have been the subject of numerous SAR studies to optimize their therapeutic potential.

In the development of anticancer agents, a series of thiophene carboxamide derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. impactfactor.org SAR studies revealed that the nature and position of substituents on the aryl ring of the carboxamide moiety significantly impacted the cytotoxic effects. For example, compounds with specific substitutions on the phenyl ring demonstrated enhanced activity against certain cancer cell lines. impactfactor.org

Similarly, in the search for new antimicrobial agents, a series of thiophene-2-carboxamide derivatives were synthesized and their antibacterial activity was assessed. nih.gov The SAR studies indicated that the presence of a methoxy (B1213986) group on the aryl ring led to the best inhibition activity against both Gram-positive and Gram-negative bacteria. nih.gov

The following table presents a selection of research findings from SAR studies on derivatives of this compound.

| Derivative Class | Biological Activity | Key SAR Finding |

| Thiophene carboxamides | Anticancer | Substituents on the aryl ring influence antiproliferative activity. |

| Thiophene-2-carboxamides | Antibacterial | Methoxy substitution on the aryl ring enhances activity. |

| Aminophosphonic derivatives | Herbicidal | The position of the methyl group on the phenyl ring affects toxicity to weeds. mdpi.com |

Understanding the molecular mechanism of action is crucial for the development of new drugs. Researchers have investigated the molecular targets and cellular effects of various derivatives of this compound in preclinical models.

Several studies have focused on the enzyme inhibitory properties of these compounds. For instance, a series of thiophene carboxamide derivatives were designed and synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov In vitro assays confirmed that some of these derivatives potently inhibited VEGFR-2 with IC50 values in the sub-micromolar range. nih.gov

In the field of infectious diseases, novel thiophene-arylamide derivatives have been identified as inhibitors of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in Mycobacterium tuberculosis. nih.gov These compounds demonstrated potent antimycobacterial activity by targeting this enzyme. nih.gov

Beyond enzyme inhibition, the cellular effects of these derivatives have also been explored. Studies on breast cancer cell lines have shown that certain thienopyrimidine derivatives, synthesized from Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, can induce apoptosis. mdpi.com Flow cytometric analysis revealed a significant increase in apoptotic cells upon treatment with these compounds. mdpi.com Furthermore, some thiophene carboxamide derivatives have been shown to cause cell cycle arrest at the G2/M phase in hepatocellular carcinoma cells. nih.gov

The following table summarizes the investigated molecular mechanisms of action for selected derivatives.

| Derivative Class | Molecular Target/Cellular Effect | Preclinical Model |

| Thiophene carboxamides | VEGFR-2 Inhibition, Cell Cycle Arrest (G2/M) | Hepatocellular carcinoma cells (in vitro) nih.gov |

| Thiophene-arylamides | DprE1 Inhibition | Mycobacterium tuberculosis (in vitro) nih.gov |

| Thienopyrimidines | Apoptosis Induction | Breast cancer cells (in vitro) mdpi.com |

Applications in Agrochemical Research and Development

The structural diversity of aminothiophene derivatives also extends to the field of agrochemical research, where they are explored for the development of new crop protection agents. mdpi.com

Research has been conducted on the herbicidal potential of thiophene-derived aminophosphonic compounds. mdpi.com In a study evaluating their phytotoxicity, several aminophosphonates demonstrated herbicidal properties against common weeds. mdpi.com One particular derivative, dimethyl N-(2-methylphenyl)amino-(2-thienyl)methylphosphonate, was found to be highly effective in inhibiting the germination and growth of all tested weed species. mdpi.com These findings suggest that the aminothiophene scaffold can be a valuable starting point for the development of new herbicides. mdpi.com

Contributions to Material Science Research

In addition to their biological applications, derivatives of this compound have found utility in the field of material science. mdpi.com The thiophene ring is a well-known component of various functional materials due to its electronic and photophysical properties. mdpi.com

Compounds containing the thiophene moiety are investigated as precursors for a variety of functional materials with applications in luminescence, redox systems, and electronic transport. mdpi.com The inherent properties of the thiophene ring, combined with the potential for diverse functionalization through the amino and carboxylate groups, make these compounds attractive for creating novel materials with tailored characteristics. derpharmachemica.commdpi.com For example, they have been noted for their use in the synthesis of dyes and pigments. cbccollege.in

Incorporation into Conductive Polymers

Thiophene-based monomers are fundamental to the synthesis of conducting polymers, which are valued for their electronic properties and find applications in areas such as polymer solar cells. dtu.dk The polymerization of thiophene derivatives can be achieved through various chemical and electrochemical methods. journalskuwait.orgfrontiersin.org While specific studies detailing the direct polymerization of this compound are not prevalent, its structure is analogous to other functionalized thiophenes that are used to create conductive polymers. helsinki.fi

The general approach to synthesizing polythiophenes involves the oxidative coupling of thiophene monomers. cmu.edu The amino and carboxylate groups on the this compound molecule can influence the polymerization process and the properties of the resulting polymer. These functional groups can affect the polymer's solubility, processability, and electronic characteristics. For instance, the presence of such side chains can lead to polymers with tailored properties, such as improved mechanical stability and thermal resistance. helsinki.fi The resulting polymers, known as poly(3-alkylthiophene)s (PATs) and other polythiophene derivatives, are crucial for various electronic applications. cmu.edu

Table 1: Methods for the Synthesis of Conducting Polythiophenes

| Polymerization Method | Description | Key Features |

| Chemical Polymerization | Involves the use of an oxidizing agent to initiate the polymerization of thiophene monomers. frontiersin.org | - Most common and basic method. frontiersin.org - Can be performed in solution. frontiersin.org - Allows for large-scale production. |

| Electrochemical Polymerization | Monomers are polymerized on an electrode surface by applying an electrical potential. | - Produces thin, uniform films. - Allows for precise control over polymer thickness and morphology. |

| Vapor-Phase Polymerization (VPP) | The substrate is coated with an oxidant and then exposed to the monomer vapor. frontiersin.org | - Results in high-quality films. frontiersin.org - Suitable for coating complex geometries. frontiersin.org |

| Oxidative Chemical Vapor Deposition (oCVD) | Both the monomer and the oxidant are introduced into a vacuum chamber as vapors. frontiersin.org | - One-step synthesis process. frontiersin.org - Produces pure polymer films without residual oxidant. frontiersin.org |

Development of Advanced Functional Materials

Derivatives of this compound are instrumental in the creation of advanced functional materials, particularly for applications in organic electronics like organic light-emitting diodes (OLEDs). Thiophene-containing compounds are recognized for their excellent photophysical properties, making them ideal candidates for use in luminescent and electronic transport materials. mdpi.com

A notable example is the synthesis of donor-π-acceptor (D-π-A) type compounds where a thieno[3,2-b]thiophene (B52689) (TT) unit acts as the π-conjugated linker. beilstein-journals.org In one study, a fluorophore for an OLED was synthesized using a thienothiophene derivative. beilstein-journals.org This material exhibited a high fluorescence quantum yield in both solution and the solid state, which is a critical characteristic for an efficient OLED emitter. beilstein-journals.org The device fabricated with this material demonstrated excellent performance, including a low turn-on voltage and high power and quantum efficiencies. beilstein-journals.org This highlights the potential of thiophene-based materials, derivable from precursors like this compound, in the development of next-generation display and lighting technologies. researchgate.net

Table 2: Performance of an OLED Fabricated with a Thienothiophene-Based Emitter

| Parameter | Value |

| Maximum Power Efficiency | 6.70 lm/W beilstein-journals.org |

| Maximum Current Efficiency | 10.6 cd/A beilstein-journals.org |

| Maximum External Quantum Efficiency | 4.61% beilstein-journals.org |

| Turn-on Voltage | 2.9 V beilstein-journals.org |

| Emission Maximum (λEL) | 512 nm beilstein-journals.org |

| CIE Coordinates | (0.16, 0.51) beilstein-journals.org |

Utility in Dye Chemistry Research

The amino group on the thiophene ring of this compound and its analogs makes them valuable intermediates in the synthesis of various dyes. sigmaaldrich.com These aminothiophene derivatives can be readily diazotized and coupled with different aromatic compounds to produce a wide range of azo dyes. sigmaaldrich.comnih.gov

Synthesis of Fluorescent Disperse Dyes

Thiophene-based compounds are also used to create fluorescent probes for biological imaging. nih.gov Researchers have synthesized novel thiophene-based fluorescent dyes that exhibit high selectivity for lysosomes in living cells. nih.gov These dyes have demonstrated high photostability, low toxicity, and pH insensitivity over a broad range, making them suitable for long-term cellular imaging. nih.gov The synthesis of such fluorescent molecules often involves modifying the thiophene core, a process where a versatile starting material like this compound could be employed. The development of these probes opens up new possibilities for studying cellular processes and for potential diagnostic applications. nih.gov

Furthermore, microwave-assisted synthesis has been utilized to create thiophene-based fluorophores with fluorescence ranging from blue to red. nih.gov These fluorophores have been successfully used for labeling monoclonal antibodies, demonstrating their utility in immunofluorescence applications. nih.gov

Catalyst Development and Coordination Chemistry Research

The presence of nitrogen and sulfur atoms in the structure of this compound makes it an interesting ligand for the formation of metal complexes. The coordination chemistry of such ligands is an active area of research, with potential applications in catalysis.

While direct studies on the catalytic applications of this compound complexes are limited, research on similar molecules provides insight into their potential. For example, metal complexes involving carboximidate ligands derived from 5-amino-2-cyanopyridine have been synthesized and shown to be effective catalysts in the Henry reaction. ias.ac.in These complexes, featuring metals such as copper, cobalt, nickel, and manganese, have demonstrated good catalytic activity. ias.ac.in

The field of organotellurium ligands, which share some coordination characteristics with sulfur-containing ligands, has also shown promise in catalysis for reactions like Suzuki-Miyaura and Mizoroki-Heck couplings. rsc.org This suggests that metal complexes of this compound and its derivatives could also exhibit interesting catalytic properties, warranting further investigation in this area.

Vii. Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The classical approach for synthesizing 2-aminothiophenes is the Gewald reaction, a multicomponent condensation that has been a mainstay for decades. mdpi.comnih.gov However, ongoing research seeks to overcome the limitations of traditional methods, such as long reaction times and modest yields, by exploring novel catalytic systems and reaction conditions.

Future explorations are focused on:

Advanced Catalysis: The use of novel catalysts is a key area of development. For instance, piperidinium (B107235) borate (B1201080) has been demonstrated as a highly efficient, recyclable catalyst for the Gewald reaction, functioning in environmentally friendly ethanol (B145695)/water solvent systems with low catalyst loading. thieme-connect.com Similarly, inexpensive and heterogeneous catalysts like Calcium Oxide (CaO) are being employed to facilitate simple and efficient protocols with good yields and straightforward workup procedures. derpharmachemica.com

One-Pot Syntheses: Streamlining synthetic sequences into one-pot reactions remains a priority. Methodologies that combine the condensation of a ketone, an active nitrile like ethyl cyanoacetate, and elemental sulfur in a single step are continuously being refined to improve yields, which can range from 70-85%. asianpubs.org

Mechanochemistry: An emerging solvent-free approach involves high-speed ball milling (HSBM), an environmentally benign method where reagents react in an amorphous mixture facilitated by mechanical force. mdpi.com This technique can significantly accelerate reaction rates. mdpi.com

Regioselectivity: Controlling the substitution pattern on the thiophene (B33073) ring is crucial. Research into variations of the Gewald reaction, particularly with methylketone derivatives bearing a leaving group, has shown pathways to selectively form specific isomers, such as 4-substituted 2-aminothiophenes. researchgate.net

Table 1: Comparison of Selected Synthetic Methodologies for 2-Aminothiophenes

| Methodology | Catalyst | Solvent | Key Advantages |

|---|---|---|---|

| Classical Gewald | Amine base (e.g., morpholine (B109124), diethylamine) | Ethanol, Methanol (B129727) | Well-established, versatile |

| Piperidinium Borate Catalysis | Piperidinium borate | Ethanol/Water | Low catalyst loading, recyclable catalyst, green solvent thieme-connect.com |

| CaO Catalysis | Calcium Oxide (CaO) | Ethanol | Inexpensive, heterogeneous catalyst, good yields derpharmachemica.com |

| Mechanochemistry (HSBM) | Base (e.g., morpholine) | Solvent-free | Rapid, environmentally benign mdpi.com |

| Microwave-Assisted Synthesis | Various | Often solvent-free or minimal solvent | Reduced reaction times, improved yields mdpi.comresearchgate.net |

Advanced Functionalization Strategies for Diverse Chemical Libraries

Ethyl 5-aminothiophene-2-carboxylate is an ideal starting point for generating diverse chemical libraries for high-throughput screening. The primary amino group and the ester functionality serve as handles for a wide range of chemical transformations, allowing for the systematic exploration of chemical space.

Emerging strategies include:

Hybrid Molecule Synthesis: The amino group can be reacted with various aldehydes to form Schiff bases, which are important intermediates in their own right. asianpubs.org This scaffold can also be elaborated by creating hybrid molecules that combine the aminothiophene core with other biologically active heterocycles, such as oxazoles, to explore synergistic pharmacological effects. cbccollege.in

Amide Coupling: The amino group is readily acylated. This has been used to synthesize novel thiophene-arylamide derivatives and complex urea (B33335) derivatives, which have been investigated for potent biological activities. researchgate.netnih.gov

Combinatorial Chemistry: The core structure is suitable for combinatorial approaches, where different functional groups can be introduced at various positions on the thiophene ring to quickly generate a large number of distinct compounds for biological evaluation. cbccollege.in

Table 2: Examples of Functionalization from the Aminothiophene Scaffold

| Functional Group | Reagent Class | Resulting Compound Class | Potential Application |

|---|---|---|---|

| Amino Group (-NH2) | Aldehydes (e.g., Salicylaldehyde) | Schiff Bases | Biological screening, inorganic chemistry asianpubs.org |

| Amino Group (-NH2) | N-substituted α-chloroacetanilides | Thiophene-Carboxamide Derivatives | Pharmacological studies impactfactor.org |

| Thiophene Core | Various coupling partners | Heterocyclic Triads | Evaluation of cell-specific toxicity cbccollege.in |

| Amino Group (-NH2) | Isocyanates | Urea Derivatives | Anticancer research researchgate.net |

Integrated Computational and Experimental Approaches in Design

The integration of computational chemistry with experimental synthesis is revolutionizing molecular design. For derivatives of this compound, this synergy allows for the rational design of molecules with desired properties, saving significant time and resources.

Key integrated approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. researchgate.net Studies have used docking to determine optimal conformations of aminothiophene derivatives against targets like GlcN-6-P synthase and VEGFR-2, guiding the synthesis of compounds with the lowest binding energies and potentially highest efficacy. researchgate.netnih.gov

Density Functional Theory (DFT): DFT calculations are used to investigate the structural, spectroscopic, and electronic properties of synthesized molecules. nih.govmdpi.com By calculating parameters like the HOMO-LUMO energy gap, researchers can predict a molecule's chemical reactivity and stability. mdpi.com

Structure-Property Relationship Studies: Computational tools like Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis are used to understand and visualize intermolecular interactions (e.g., hydrogen bonding) that govern crystal packing and influence physical properties. mdpi.com This detailed understanding of molecular interactions is critical for designing new materials and pharmaceutical agents. nih.govmdpi.com

This integrated workflow typically involves computational screening of virtual libraries, synthesis of the most promising candidates, and subsequent experimental validation of their biological activity, creating a feedback loop for further design refinement.

Development of Environmentally Benign Synthesis Protocols (Green Chemistry)

The principles of green chemistry are increasingly being applied to the synthesis of 2-aminothiophenes to reduce pollution and energy consumption. scribd.comnih.gov Research is actively focused on creating more sustainable and cost-effective manufacturing processes. psu.edu

Key areas of development in green synthesis include:

Green Solvents: Traditional reliance on organic solvents is being replaced by more environmentally friendly alternatives. Protocols using water or ethanol/water mixtures are being developed, which align with green chemistry principles. thieme-connect.comscribd.com

Solvent-Free Reactions: A significant advancement is the development of solvent-free conditions, often facilitated by microwave irradiation or mechanochemistry, which minimizes waste and simplifies product isolation. mdpi.compsu.edu

Reusable Catalysts: The use of heterogeneous or recyclable catalysts is a cornerstone of green synthesis. Catalysts like piperidinium borate and CaO can be recovered and reused, reducing waste and cost. thieme-connect.comderpharmachemica.com

Multicomponent Reactions (MCRs): The Gewald reaction is itself an MCR, a process highly favored in green chemistry for its atom economy and efficiency by combining multiple reactants in a single step. nih.govnih.gov Ongoing research aims to further optimize these MCRs under green conditions. nih.gov

Table 3: Comparison of Conventional vs. Green Synthetic Protocols

| Feature | Conventional Protocol | Green Protocol |

|---|---|---|

| Solvent | Organic solvents (e.g., Methanol) | Water, Ethanol/Water, or Solvent-free thieme-connect.compsu.edu |

| Catalyst | Stoichiometric or non-recyclable bases | Recyclable, heterogeneous catalysts (e.g., CaO) thieme-connect.comderpharmachemica.com |

| Energy Input | Conventional heating over long periods | Microwave irradiation, mechanochemistry (reduced time) mdpi.com |

| Waste Generation | Higher due to solvent use and catalyst disposal | Minimized waste, improved atom economy psu.edu |

Understanding Complex Biological Interactions at a Molecular Level (Preclinical)

Beyond synthesis, a major frontier is the preclinical investigation of how aminothiophene derivatives interact with biological systems at the molecular level. This research is crucial for translating these chemical scaffolds into therapeutic agents. Thiophene derivatives have been studied for a wide range of potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.airesearchgate.net

Emerging preclinical research focuses on:

Target Identification and Validation: Identifying the specific biological targets (e.g., enzymes, receptors) with which these compounds interact is a primary goal. Derivatives have been designed as inhibitors of enzymes like VEGFR-2, which is implicated in cancer. nih.gov

Mechanism of Action Studies: Researchers are moving beyond simply observing a biological effect to understanding how it occurs. For example, certain 2-aminothiophene derivatives have been identified as positive allosteric modulators (PAMs) of the GLP-1 receptor. nih.gov Molecular docking studies suggest these compounds bind to a distinct conformation of the receptor, providing insight into their synergistic effects. nih.gov

Structure-Activity Relationship (SAR) Elucidation: By synthesizing and testing libraries of related compounds, researchers can systematically map the relationship between a molecule's structure and its biological activity. researchgate.net Computational models help rationalize these interactions at the molecular level, identifying the key pharmacophores responsible for efficacy. researchgate.net These studies are essential for optimizing lead compounds to enhance potency and selectivity.

Table 4: Selected Biological Targets for Aminothiophene Derivatives

| Derivative Class | Biological Target | Therapeutic Area |

|---|---|---|

| Ortho-amino thiophene carboxamides | VEGFR-2 | Hepatocellular Carcinoma nih.gov |

| Substituted 2-Aminothiophenes | Glucagon-like peptide 1 (GLP-1) Receptor | Diabetes, Metabolic Disorders nih.gov |

| Thiophene-arylamides | DprE1 Enzyme | Antimycobacterial (Tuberculosis) nih.gov |

| Urea derivatives of 2-amino-3-carbomethoxythiophene | Ribonucleotide Reductase (RR) | Anticancer researchgate.net |

常见问题

Q. What are the recommended synthetic routes for Ethyl 5-aminothiophene-2-carboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via multi-step reactions involving cyclization, substitution, or condensation of thiophene precursors. Key parameters include:

- Temperature : Controlled heating (e.g., 80–120°C) to avoid side reactions.

- Solvents : Polar aprotic solvents (e.g., DMF, THF) for improved solubility of intermediates.

- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄, K₂CO₃) to accelerate specific steps.

Optimization requires iterative testing using Design of Experiments (DoE) to balance yield and purity. For example, adjusting stoichiometric ratios of amine and ester precursors can reduce byproducts .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., amine protons at δ 5.2–5.8 ppm, ester carbonyls at δ 165–170 ppm).

- X-ray Diffraction (XRD) : Resolves bond lengths and angles (e.g., C-S bond ≈ 1.71 Å in thiophene rings). SHELXL is recommended for refining crystallographic data due to its robustness in handling small-molecule structures .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 200.0425) .